molecular formula C15H23NO4S2 B1387888 ((4-(Tert-butyl)phenyl)sulfonyl)methionine CAS No. 1393654-69-7

((4-(Tert-butyl)phenyl)sulfonyl)methionine

Cat. No.: B1387888
CAS No.: 1393654-69-7
M. Wt: 345.5 g/mol
InChI Key: VMWPZNUUHUVDSP-UHFFFAOYSA-N
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Description

((4-(Tert-butyl)phenyl)sulfonyl)methionine: is a synthetic compound that combines a sulfonyl group with methionine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)methionine typically involves the sulfonylation of methionine with a tert-butylphenyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-methionine bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((4-(Tert-butyl)phenyl)sulfonyl)methionine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Thiols: from reduction.

    Substituted sulfonyl derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry: ((4-(Tert-butyl)phenyl)sulfonyl)methionine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study the effects of sulfonylation on amino acids and proteins, providing insights into protein function and regulation.

Medicine: Potential medicinal applications include the development of novel therapeutic agents that target specific biochemical pathways involving methionine or sulfonyl groups.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ((4-(Tert-butyl)phenyl)sulfonyl)methionine exerts its effects involves the interaction of the sulfonyl group with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes.

Comparison with Similar Compounds

  • ((4-Methylphenyl)sulfonyl)methionine
  • ((4-Ethylphenyl)sulfonyl)methionine
  • ((4-Isopropylphenyl)sulfonyl)methionine

Comparison: ((4-(Tert-butyl)phenyl)sulfonyl)methionine is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interaction with biological molecules. This distinguishes it from similar compounds with smaller or less bulky substituents, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWPZNUUHUVDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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